3-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
3-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound characterized by its pyrazole and pyridine rings, which are functional groups known for their diverse chemical reactivity and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative (such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine nitrogen or the boronic acid group can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyridine and pyrazole derivatives.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: It can be used in molecular biology research, particularly in the study of enzyme inhibitors and receptor binding.
Medicine: The compound's derivatives have potential therapeutic applications, including antiviral, antibacterial, and anticancer properties.
Industry: It is used in the development of new materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific derivative of the compound.
Comparison with Similar Compounds
4-Methyl-1H-pyrazole
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
3-(4-Methyl-1H-pyrazol-1-yl)pyridine
Uniqueness: 3-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of both pyrazole and pyridine rings, which provides it with distinct chemical properties and reactivity compared to its similar compounds. This dual functionality allows for a broader range of applications and synthetic versatility.
Properties
CAS No. |
1402240-21-4 |
---|---|
Molecular Formula |
C15H20BN3O2 |
Molecular Weight |
285.1 |
Purity |
95 |
Origin of Product |
United States |
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